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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514 Get Quote

This in-depth guide provides a comprehensive summary of the preclinical data for LAS101057,

a potent and selective A2B adenosine receptor antagonist. The information is tailored for

researchers, scientists, and drug development professionals, offering a detailed overview of the

compound's pharmacological and pharmacokinetic profile.

Core Data Summary
The preclinical development of LAS101057 involved a series of in vitro and in vivo studies to

characterize its potency, selectivity, and efficacy. The quantitative data from these key

experiments are summarized below for clear comparison.

In Vitro Potency and Selectivity
LAS101057 demonstrated high potency at the human A2B adenosine receptor and excellent

selectivity against other adenosine receptor subtypes.
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Receptor Assay Type Species
Potency (Ki,
nM)

Selectivity vs.
A2B

A2B
Radioligand

Binding
Human 2.9 -

A1
Radioligand

Binding
Human >10000 >3400-fold

A2A
Radioligand

Binding
Human >10000 >3400-fold

A3
Radioligand

Binding
Human >10000 >3400-fold

In a functional assay measuring agonist-induced IL-6 production in human fibroblasts,

LAS101057 showed a concentration-dependent inhibition, with a potency in a similar range to

that observed in the radioligand binding and cAMP assays[1]. Furthermore, when tested

against a panel of over 340 other receptors, channels, and enzymes, LAS101057 was found to

be highly selective, with a more than 400-fold selectivity margin[1].

In Vivo Efficacy: Ovalbumin-Sensitized Mouse Model of
Asthma
LAS101057 was evaluated in an ovalbumin (OVA)-sensitized mouse model, which mimics key

pathological features of human asthma. Oral administration of LAS101057 resulted in a

significant reduction in airway hyperresponsiveness, Th2 cytokine production, and OVA-specific

IgE levels[1][2][3].

Treatment
Group

Dose
(mg/kg,
p.o.)

Airway
Hyperrespo
nsiveness
(Penh)

IL-4 (pg/mL) IL-5 (pg/mL)
OVA-
specific IgE
(U/mL)

Vehicle - 1.8 ± 0.2 15.6 ± 2.1 112.5 ± 15.3 1250 ± 150

LAS101057 10 0.9 ± 0.1 7.8 ± 1.5 55.2 ± 8.1 625 ± 75
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*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM.[1]

Pharmacokinetic Properties
The pharmacokinetic profile of LAS101057 was assessed in several preclinical species,

demonstrating good oral bioavailability and moderate to long half-lives.

Species Route
Dose
(mg/kg)

t1/2 (h)
Cmax
(µg/mL)

AUC
(µg·h/mL)

Bioavaila
bility (%)

Mouse Oral 10 2.1 1.5 4.8 85

Rat i.v. 1 0.7 - 0.5 -

Rat Oral 10 1.9 1.2 3.5 70

Dog i.v. 1 3.5 - 2.1 -

Dog Oral 1 4.1 0.4 2.3 110

Monkey i.v. 0.5 5.2 - 1.8 -

Monkey Oral 1 6.8 0.3 2.9 80

Plasma protein binding was moderate across species, determined to be 82% in mouse, 82% in

rat, 79% in dog, and 89% in human[1].

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays
Objective: To determine the binding affinity of LAS101057 for human adenosine A1, A2A,

A2B, and A3 receptors.

Method: Membranes from CHO-K1 cells stably expressing the respective human adenosine

receptor subtypes were used. The radioligands used were [3H]DPCPX for A1,

[3H]ZM241385 for A2A, [3H]PSB-603 for A2B, and [125I]AB-MECA for A3. Assays were

performed in a final volume of 100 µL containing the appropriate buffer, cell membranes,
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radioligand, and varying concentrations of the test compound. Non-specific binding was

determined in the presence of a high concentration of a known non-selective adenosine

receptor agonist (NECA). After incubation, bound and free radioligand were separated by

filtration through glass fiber filters. The radioactivity retained on the filters was quantified by

liquid scintillation counting.

Data Analysis: IC50 values were determined by non-linear regression analysis of the

competition binding curves. Ki values were calculated from the IC50 values using the Cheng-

Prusoff equation.

Ovalbumin-Sensitized Mouse Model
Objective: To evaluate the in vivo efficacy of LAS101057 in a model of allergic asthma.

Animal Model: Female BALB/c mice were used.

Sensitization and Challenge: Mice were sensitized by intraperitoneal injections of ovalbumin

(OVA) emulsified in alum on days 0 and 14. From day 21 to day 27, mice were challenged

daily with an aerosol of OVA.

Drug Administration: LAS101057 or vehicle was administered orally once daily, 1 hour before

each OVA challenge.

Readouts:

Airway Hyperresponsiveness (AHR): Measured 24 hours after the final OVA challenge

using whole-body plethysmography to assess the response to increasing concentrations

of aerosolized methacholine. The Penh (enhanced pause) value was used as an index of

airway obstruction.

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL was performed to collect fluid for the

measurement of inflammatory cells and cytokine levels (IL-4 and IL-5) by ELISA.

Serum IgE Levels: Blood was collected, and serum levels of OVA-specific IgE were

determined by ELISA.

Statistical Analysis: Data were analyzed using an appropriate statistical test, such as a t-test

or ANOVA, with p < 0.05 considered statistically significant.
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Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of LAS101057 in various species.

Animal Models: Female BALB/c mice, male Sprague-Dawley rats, male Beagle dogs, and

male Cynomolgus monkeys were used.

Drug Administration: For intravenous (i.v.) administration, LAS101057 was formulated in a

suitable vehicle and administered as a bolus dose. For oral (p.o.) administration, the

compound was formulated as a suspension and administered by gavage.

Blood Sampling: Blood samples were collected at various time points post-dosing from the

tail vein (rodents) or cephalic/saphenous vein (dogs and monkeys). Plasma was separated

by centrifugation.

Bioanalysis: Plasma concentrations of LAS101057 were determined using a validated LC-

MS/MS method.

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum

concentration (Cmax), time to maximum concentration (Tmax), and area under the

concentration-time curve (AUC), were calculated using non-compartmental analysis. Oral

bioavailability was calculated as (AUCoral/Doseoral) / (AUCi.v./Dosei.v.) x 100.

Visualizations
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is a G protein-coupled receptor that, upon activation by

adenosine, can couple to both Gs and Gq proteins, leading to the activation of multiple

downstream signaling cascades.
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Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow: Ovalbumin-Sensitized Mouse
Model
The following diagram illustrates the key steps and timeline of the in vivo efficacy study.
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Caption: Workflow for the Ovalbumin-Sensitized Mouse Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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